3-Methyl-biphenyl-4-carboxaldehyde

Catalog No.
S6616823
CAS No.
1071024-65-1
M.F
C14H12O
M. Wt
196.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-biphenyl-4-carboxaldehyde

CAS Number

1071024-65-1

Product Name

3-Methyl-biphenyl-4-carboxaldehyde

IUPAC Name

2-methyl-4-phenylbenzaldehyde

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

InChI

InChI=1S/C14H12O/c1-11-9-13(7-8-14(11)10-15)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

LQTGMJXOYPYLRK-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2)C=O

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2)C=O

3-Methyl-biphenyl-4-carboxaldehyde, also known as 4-(3-methylphenyl)benzaldehyde or 3'-methyl-[1,1'-biphenyl]-4-carbaldehyde, is an organic compound with the molecular formula C14H12O. It features a biphenyl structure where one of the phenyl rings is substituted with a methyl group at the 3-position and an aldehyde group at the 4-position. This compound is characterized by its white solid form and has a melting point ranging from 45 to 49 °C .

Currently, there is no scientific research available describing a specific mechanism of action for 3-Methyl-[1,1'-biphenyl]-4-carbaldehyde.

  • Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.
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. Key reactions include:

  • Oxidation: The aldehyde can be oxidized to form the corresponding carboxylic acid.
  • Reduction: It can undergo reduction to yield the corresponding alcohol.
  • Condensation Reactions: The aldehyde can participate in condensation reactions with amines to form imines or with alcohols to form acetals.

These reactions are significant for synthesizing derivatives and modifying the compound for various applications.

Several methods can be employed to synthesize 3-Methyl-biphenyl-4-carboxaldehyde:

  • Friedel-Crafts Acylation: This method involves the reaction of 3-methylbiphenyl with an acyl chloride in the presence of a Lewis acid catalyst.
  • Benzoin Condensation: The compound can be synthesized through benzoin condensation followed by oxidation.
  • Suzuki Coupling Reaction: Utilizing boronic acids and aryl halides, this method allows for the formation of biphenyl derivatives.

These synthetic routes highlight the versatility of this compound in organic synthesis.

3-Methyl-biphenyl-4-carboxaldehyde has various applications, particularly in:

  • Organic Synthesis: It serves as an intermediate for producing pharmaceuticals and agrochemicals.
  • Material Science: The compound may be used in developing polymers or materials with specific properties due to its unique structure.
  • Flavors and Fragrances: Its aromatic properties make it a candidate for use in flavoring agents and perfumes.

Several compounds share structural similarities with 3-Methyl-biphenyl-4-carboxaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-MethylbiphenylMethyl group at para positionLacks an aldehyde group
3-ChlorobenzaldehydeChlorine substitution at the meta positionDifferent halogen substituent
4-MethoxybenzaldehydeMethoxy group instead of methylAlters electronic properties significantly
2-MethylbiphenylMethyl group at ortho positionDifferent spatial arrangement affects reactivity

These compounds illustrate the diversity within biphenyl derivatives while showcasing how slight modifications can lead to significant differences in chemical behavior and applications.

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

196.088815002 g/mol

Monoisotopic Mass

196.088815002 g/mol

Heavy Atom Count

15

Dates

Modify: 2023-11-23

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